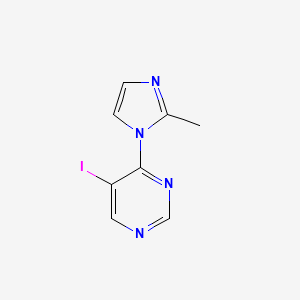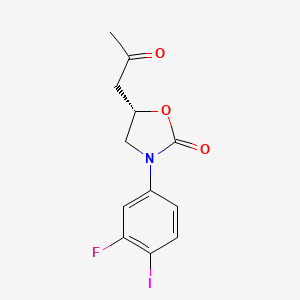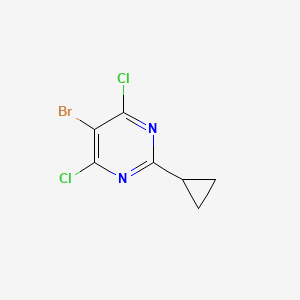
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both an imidazole and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyrimidine Ring Formation: The pyrimidine ring can be constructed through a condensation reaction involving aldehydes and amines.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include thiols, amines, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Substituted Derivatives: Substitution reactions can yield a variety of substituted imidazole and pyrimidine derivatives.
Oxidized and Reduced Forms: Oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.
Aplicaciones Científicas De Investigación
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors in the body.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Materials Science: The compound’s electronic properties make it suitable for use in the development of new materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the imidazole ring play crucial roles in binding to these targets, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Formyl-5-methyl-1H-imidazole: This compound shares the imidazole ring but lacks the pyrimidine ring and iodine atom.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar to the above compound, it features the imidazole ring but lacks the pyrimidine ring and iodine atom.
Uniqueness
5-Iodo-4-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the presence of both the imidazole and pyrimidine rings, as well as the iodine atom. This combination of features gives it distinct chemical and biological properties that are not found in the similar compounds listed above .
Propiedades
Fórmula molecular |
C8H7IN4 |
|---|---|
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
5-iodo-4-(2-methylimidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7IN4/c1-6-11-2-3-13(6)8-7(9)4-10-5-12-8/h2-5H,1H3 |
Clave InChI |
HYVKOZVQTZIOQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C2=NC=NC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)
![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)




![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)


![6-Phenyl-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781031.png)
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
